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Compound of Interest

Compound Name: BPI-9016M

Cat. No.: B1192325 Get Quote

An In-depth Technical Guide to the Antineoplastic Activity of BPI-9016M

BPI-9016M is a novel, orally available small-molecule inhibitor targeting both the c-Met

(hepatocyte growth factor receptor) and AXL receptor tyrosine kinases.[1][2] Its development is

aimed at treating cancers where these signaling pathways are dysregulated, playing a crucial

role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] This technical guide

provides a comprehensive overview of the preclinical and clinical antineoplastic activity of BPI-
9016M, detailing its mechanism of action, experimental protocols, and quantitative efficacy

data.

Mechanism of Action
BPI-9016M functions by binding to and inhibiting the kinase activity of both c-Met and AXL.[1]

The overexpression and aberrant activation of these receptors are implicated in the

progression of various cancers, including non-small cell lung cancer (NSCLC).[1][3] By

disrupting the c-Met and AXL-mediated signaling pathways, BPI-9016M effectively inhibits the

growth of tumor cells that overexpress these receptors.[1]

Preclinical studies have further elucidated the downstream effects of BPI-9016M. In lung

adenocarcinoma cells, treatment with BPI-9016M leads to the inactivation of phosphorylated

AKT and ERK, key molecules in cell survival and proliferation pathways.[4] Furthermore, BPI-
9016M has been shown to upregulate miR203, which in turn represses the expression of

Dickkopf-related protein 1 (DKK1), leading to reduced tumor cell migration and invasion.[5][6]
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Caption: BPI-9016M inhibits c-Met and AXL, blocking downstream PI3K/AKT and

RAS/RAF/MEK/ERK pathways.

Preclinical Antineoplastic Activity
The antitumor effects of BPI-9016M have been demonstrated in various preclinical models.

In Vitro Kinase and Cell Line Inhibition
BPI-9016M and its primary active metabolites, M1 and M2-2, have shown potent inhibitory

activity against wild-type c-Met and AXL kinases.[2] The compound also effectively inhibits the

growth of the EBC-1 lung cancer cell line.[2]

Compound Target IC50 (nM)

BPI-9016M Wild-type c-Met 6

BPI-9016M AXL Kinase 9

BPI-9016M EBC-1 Cell Line 120

M1 Wild-type c-Met 2

M1 AXL Kinase 7

M1 EBC-1 Cell Line 140

M2-2 Wild-type c-Met 12

M2-2 AXL Kinase 35

M2-2 EBC-1 Cell Line 820

Data sourced from a preclinical study.[2]

At a concentration of 0.2 µM, BPI-9016M also demonstrated significant inhibition (88-100%) of

other kinases, including KDR, DDR2, and Ron.[2]
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In lung adenocarcinoma cell lines A549 and H1299, BPI-9016M has been shown to inhibit cell

spreading, migration, and invasion.[5] It also dose-dependently inhibits colony formation and

induces cell cycle arrest in the G1 phase.[4]

In Vivo Tumor Growth Suppression
In patient-derived xenograft (PDX) models of lung adenocarcinoma, BPI-9016M significantly

suppressed tumor growth, particularly in tumors with high c-Met expression.[5][6]

Clinical Antineoplastic Activity
The clinical development of BPI-9016M has primarily focused on patients with advanced

NSCLC.

Phase I First-in-Human Study (NCT02478866)
A Phase I dose-escalation study was conducted in Chinese patients with advanced NSCLC to

determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary

antitumor activity of BPI-9016M.[7][8]

Key Findings:

Safety: The most common treatment-related adverse events (TRAEs) were elevated alanine

transaminase (ALT) (60%), increased bilirubin (40%), dysgeusia (40%), and constipation

(30%).[7][8] No dose-limiting toxicity (DLT) was observed, and the MTD was not reached at

doses up to 800 mg once daily.[7][8]

Pharmacokinetics: The median time to maximum concentration (Cmax) ranged from 2.0 to

3.5 hours.[7][8] The exposure to the main metabolites, M1 and M2-2, was significantly higher

than that of the parent compound.[7][8]

Efficacy: Among 19 evaluable patients, 1 had a partial response, and 10 had stable disease.

[7][8]
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Parameter Value

Dose Range 100 mg - 800 mg once daily (QD)

Number of Patients 20

Partial Response (PR) 1/19

Stable Disease (SD) 10/19

Maximum Tolerated Dose (MTD) Not Reached

Data from the first-in-human Phase I study.[7][8]

Phase Ib Study (NCT02929290)
A Phase Ib study evaluated the safety, efficacy, and pharmacokinetics of BPI-9016M in patients

with locally advanced or metastatic NSCLC with c-Met overexpression or MET exon 14

skipping mutations.[3][9]

Key Findings:

Efficacy: In the overall population of 38 patients, the objective response rate (ORR) was

2.6% (1/38), and the disease control rate (DCR) was 42.1% (16/38).[3][9] For patients with

MET exon 14 skipping mutations, the DCR was 75.0% (3/4).[3][9] The median progression-

free survival (PFS) was 1.9 months, and the median overall survival (OS) was 10.3 months.

[9]

Patient Population ORR DCR

All Patients (n=38) 2.6% 42.1%

MET Exon 14 Skipping (n=4) 0% 75.0%

Data from the Phase Ib study.[3][9]

Experimental Protocols
Preclinical In Vitro Assays
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Cell Proliferation Assay (CCK-8): Lung adenocarcinoma cell lines (e.g., A549, H1299) are

seeded in 96-well plates. After adherence, cells are treated with varying concentrations of

BPI-9016M. Cell viability is assessed at specified time points using a Cell Counting Kit-8.

Wound Healing Assay: Cells are grown to confluence in 6-well plates. A scratch is made

through the cell monolayer with a sterile pipette tip. The cells are then treated with BPI-
9016M, and the closure of the scratch is monitored and photographed at different time

intervals to assess cell migration.[5]

Trans-well Invasion Assay: Trans-well inserts with a Matrigel-coated membrane are used.

Cells are seeded in the upper chamber in serum-free medium containing BPI-9016M. The

lower chamber contains a medium with a chemoattractant. After incubation, non-invading

cells are removed, and invading cells on the lower surface of the membrane are fixed,

stained, and counted.[5]

Western Blot Analysis: Cells or tumor tissues are lysed to extract proteins. Protein

concentrations are determined, and equal amounts of protein are separated by SDS-PAGE

and transferred to a PVDF membrane. The membrane is then incubated with primary

antibodies against target proteins (e.g., c-Met, p-c-Met, AKT, p-AKT, ERK, p-ERK) followed

by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced

chemiluminescence detection system.[4]

Clinical Trial Workflow
The clinical trials for BPI-9016M generally follow a standard workflow for oncology drug

development.
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Caption: A generalized workflow for BPI-9016M clinical trials.

Conclusion
BPI-9016M has demonstrated promising antineoplastic activity in both preclinical and early-

phase clinical studies. Its dual inhibition of c-Met and AXL provides a strong rationale for its

development in cancers with dysregulation of these pathways. While the clinical efficacy

observed to date has been modest, the manageable safety profile supports further

investigation, potentially in combination with other agents or in more specifically selected

patient populations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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